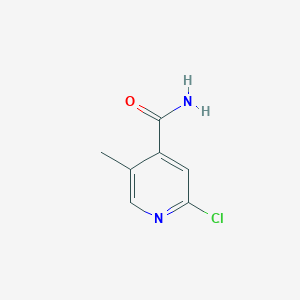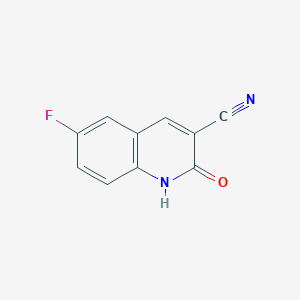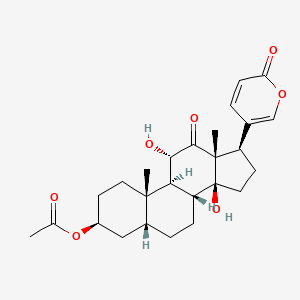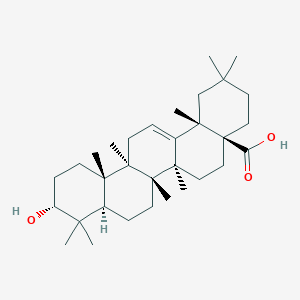
SC-Val-Cit-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SC-Val-Cit-PAB involves several steps:
Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.
Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.
High-Throughput Purification: Industrial chromatography systems are used for purification.
化学反应分析
Types of Reactions
SC-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.
Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.
Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage.
Acidic Conditions: Employed for hydrolysis reactions.
Nucleophiles: Used in substitution reactions
Major Products
Cytotoxic Drug: Released upon cleavage by cathepsin B.
Hydrolyzed Products: Formed under acidic conditions.
Substituted Products: Resulting from nucleophilic substitution
科学研究应用
SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.
Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.
Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .
作用机制
SC-Val-Cit-PAB exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Drug Action: The released drug exerts its cytotoxic effects, leading to cell death
相似化合物的比较
SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:
Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.
Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.
Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound
This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .
属性
分子式 |
C28H40N6O9 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
InChI 键 |
YIYZNUPSCFOSEP-CPJSRVTESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


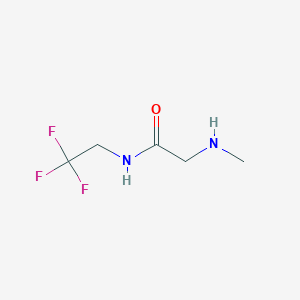
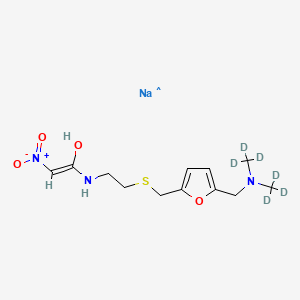
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
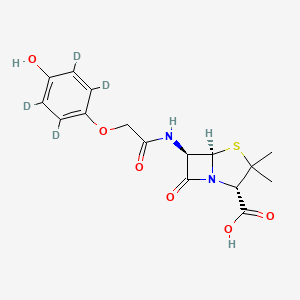
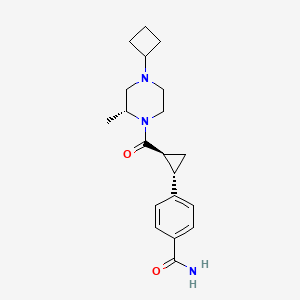
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
